molecular formula C7H8ClN5OS B13108801 3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one;hydrochloride

3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one;hydrochloride

Katalognummer: B13108801
Molekulargewicht: 245.69 g/mol
InChI-Schlüssel: AMDJRMVKMOKQNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one;hydrochloride is a chemical compound with the molecular formula C7H7N5OS. It is known for its unique structure, which includes a thiophene ring and a triazine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one typically involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to yield the triazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger production if necessary.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to a more saturated form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the amino groups at positions 3 and 4.

    2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine: Contains three thiophene rings attached to the triazine core.

    4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene: A more complex structure with multiple triazine rings.

Uniqueness

3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one is unique due to its specific arrangement of amino groups and the presence of a thiophene ring

Eigenschaften

Molekularformel

C7H8ClN5OS

Molekulargewicht

245.69 g/mol

IUPAC-Name

3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one;hydrochloride

InChI

InChI=1S/C7H7N5OS.ClH/c8-7-11-10-5(6(13)12(7)9)4-2-1-3-14-4;/h1-3H,9H2,(H2,8,11);1H

InChI-Schlüssel

AMDJRMVKMOKQNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=NN=C(N(C2=O)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.